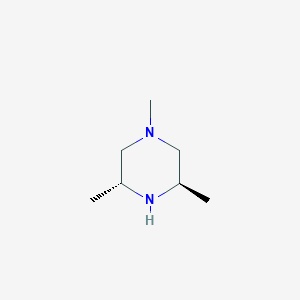
(3R,5R)-1,3,5-trimethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-1,3,5-trimethylpiperazine is a chiral organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The (3R,5R) configuration indicates the specific stereochemistry of the compound, which is crucial for its biological activity and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1,3,5-trimethylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted piperazine or a related compound.
Methylation: The introduction of methyl groups at the 1, 3, and 5 positions can be achieved through various methylation reactions. Common reagents include methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Chiral Resolution: The stereochemistry is controlled through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired (3R,5R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing chiral catalysts to ensure high enantioselectivity.
Purification: Advanced purification techniques such as crystallization or chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-1,3,5-trimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles like alkyl halides or acyl chlorides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with fewer methyl groups.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
(3R,5R)-1,3,5-trimethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3R,5R)-1,3,5-trimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Involvement: Participating in biochemical pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-1,3,5-trimethylpiperazine: The enantiomer of (3R,5R)-1,3,5-trimethylpiperazine with different stereochemistry.
(3R,5R)-1,3,5-trimethylpiperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
(3R,5R)-1,3,5-trimethylpyrrolidine: Another similar compound with a pyrrolidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3R,5R)-1,3,5-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI Key |
CLPZHEDSMNQBPP-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](N1)C)C |
Canonical SMILES |
CC1CN(CC(N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















